molecular formula C9H13Cl3O2 B1624790 Butyl 2-methyl-4,4,4-trichlorobut-2-enoate CAS No. 97993-74-3

Butyl 2-methyl-4,4,4-trichlorobut-2-enoate

Cat. No.: B1624790
CAS No.: 97993-74-3
M. Wt: 259.6 g/mol
InChI Key: YKQFRTQUUWZPEP-UHFFFAOYSA-N
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Description

Butyl 2-methyl-4,4,4-trichlorobut-2-enoate: is an organic compound with the molecular formula C9H13Cl3O2 and a molecular weight of 259.56 g/mol This compound is a butyl ester derivative of 2-butenoic acid, featuring three chlorine atoms attached to the terminal carbon of the butenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Butenoic acid+ButanolCatalystButyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water\text{2-Butenoic acid} + \text{Butanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2-Butenoic acid+ButanolCatalyst​Butyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions, amines, thiols, typically in polar solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the effects of halogenated esters on biological systems.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of three chlorine atoms on the terminal carbon enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations.

Comparison with Similar Compounds

  • Butyl 4,4,4-trichloro-2-methylbutanoate
  • Butyl 2-methyl-4,4,4-trichlorobutanoate
  • Butyl 4,4,4-trichloro-2-butenoate

Uniqueness: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of a double bond in the butenoate group, which imparts distinct reactivity compared to its saturated counterparts. The double bond allows for additional reactions such as hydrogenation and polymerization, expanding its utility in synthetic applications.

Properties

CAS No.

97993-74-3

Molecular Formula

C9H13Cl3O2

Molecular Weight

259.6 g/mol

IUPAC Name

butyl 4,4,4-trichloro-2-methylbut-2-enoate

InChI

InChI=1S/C9H13Cl3O2/c1-3-4-5-14-8(13)7(2)6-9(10,11)12/h6H,3-5H2,1-2H3

InChI Key

YKQFRTQUUWZPEP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C

Isomeric SMILES

CCCCOC(=O)/C(=C/C(Cl)(Cl)Cl)/C

Canonical SMILES

CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C

Key on ui other cas no.

97993-74-3

Origin of Product

United States

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